GSK620

BD2 Selectivity BET Inhibition Inflammatory Disease

GSK620 is a potent, orally bioavailable pan‑BD2 inhibitor offering >200‑fold selectivity for BET BD2 over BD1. Preclinically validated in collagen‑induced arthritis, imiquimod‑induced psoriasis, and NASH models, it delivers an improved therapeutic window versus pan‑BET inhibitors. Ideal for studying BD2‑specific transcriptional programs and benchmarking BD2‑selective candidates.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
Cat. No. B10822735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK620
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3
InChIInChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22)
InChIKeyQZZCUOVXHPAQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK620: A Potent, Orally Active pan-BD2 BET Inhibitor for Inflammatory Disease Research and Beyond


GSK620 is a potent, orally bioavailable, and highly selective pan-BD2 inhibitor targeting the second bromodomain (BD2) of the Bromo and Extraterminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1]. It is a well-validated chemical probe that exhibits an anti-inflammatory phenotype and is commonly used in preclinical models of immuno-inflammation, including arthritis, psoriasis, and non-alcoholic steatohepatitis (NASH) [2][3].

Why Pan-BET or BD1-Selective Inhibitors Cannot Simply Replace GSK620 in Inflammatory Disease Models


BET proteins possess two distinct bromodomains (BD1 and BD2) with divergent biological functions. Pan-BET inhibitors, such as JQ1 or I-BET762, indiscriminately inhibit both BD1 and BD2, leading to broader transcriptional effects and a higher potential for toxicity [1]. In contrast, BD2-selective inhibitors like GSK620 demonstrate a significantly improved therapeutic window and reduced toxicity profiles in preclinical models [2]. Even among BD2-selective inhibitors, critical differences in oral bioavailability, solubility, and target engagement require careful selection. GSK620 offers a specific combination of high BD2 selectivity, robust in vivo efficacy, and well-characterized pharmacokinetics that distinguishes it from close analogs like GSK046 .

Quantitative Differentiation: GSK620 vs. Key Comparators in BD2 Selectivity, Efficacy, and PK


BD2 Selectivity: GSK620 vs. Pan-BET Inhibitor JQ1

GSK620 exhibits high selectivity for the BD2 domain of BET proteins, with >200-fold selectivity over BD1 domains [1]. In contrast, the pan-BET inhibitor JQ1 shows nearly equipotent inhibition of BRD4 BD1 and BD2 (IC50 = 77 nM and 33 nM, respectively) [2]. This difference is critical as selective BD2 inhibition is associated with reduced toxicity and preserved therapeutic efficacy in inflammation models [3].

BD2 Selectivity BET Inhibition Inflammatory Disease

In Vivo Efficacy: GSK620 in IMQ-Induced Psoriasis Model

In a mouse model of imiquimod (IMQ)-induced psoriasis, oral administration of GSK620 (20 mg/kg, QD) significantly reduced the psoriasis severity score compared to the vehicle control group [1]. The study also measured a significant reduction in epidermal thickness and the expression of key inflammatory genes (e.g., IL-17A, IL-22, and S100A9) in skin biopsies [1].

In Vivo Efficacy Psoriasis Anti-inflammatory

Potency Against BET Family BD2 Domains: GSK620 vs. GSK046

GSK620 demonstrates potent inhibition across all BET BD2 domains, with a pIC50 of 7.1 (79 nM) for BRD4 BD2 [1]. Its close analog, GSK046, also a BD2-selective inhibitor, exhibits a similar pIC50 of 7.3 (49 nM) for the same target . This comparable potency indicates that GSK620 maintains high target engagement similar to GSK046, but with distinct physicochemical properties (e.g., improved oral availability) that may influence experimental outcomes .

Potency BD2 Inhibition BRD4

Oral Bioavailability: GSK620 Demonstrates Improved PK Over GSK046

GSK620 was specifically developed to address the oral bioavailability limitations of earlier BD2-selective inhibitors. It demonstrates significantly improved oral availability compared to GSK046 (iBET-BD2), a key factor for enabling robust and reproducible in vivo efficacy studies . This improvement is a result of optimized physicochemical properties, allowing for more convenient and effective oral dosing in animal models.

Pharmacokinetics Oral Bioavailability In Vivo

Key Research Applications for GSK620 in Immuno-Inflammation and Beyond


Modeling and Therapeutic Testing in Collagen-Induced Arthritis (CIA)

GSK620 has demonstrated robust efficacy in a rat model of collagen-induced arthritis (CIA), significantly ameliorating disease severity and joint pathology at oral doses of 3-10 mg/kg/day [1]. This makes it an ideal tool for studying the role of BET BD2 inhibition in autoimmune and inflammatory arthritis, and for benchmarking novel anti-inflammatory agents.

Investigating BD2-Selective Mechanisms in Psoriasis and Skin Inflammation

In the imiquimod (IMQ)-induced psoriasis mouse model, GSK620 (20 mg/kg, p.o., QD) effectively reduced the psoriasis severity score, epidermal thickness, and the expression of key inflammatory genes in skin biopsies [2]. This specific efficacy profile positions GSK620 as a leading chemical probe for dissecting BD2-dependent transcriptional programs in skin immunology.

Evaluating BD2 Inhibition in Non-Alcoholic Steatohepatitis (NASH) and Hepatic Fibrosis

GSK620 has been shown to reduce hepatic fibrosis, steatosis, and inflammation in a mouse model of non-alcoholic steatohepatitis (NASH) . This supports its use in metabolic inflammation research, particularly for studies investigating the role of BET proteins in liver pathophysiology and the development of liver-targeted therapeutics.

Comparative Studies of BD2-Selective vs. Pan-BET Inhibitor Toxicity Profiles

The high BD2 selectivity of GSK620 (>200-fold) [3] makes it a valuable comparator to pan-BET inhibitors like JQ1 or I-BET762. Researchers can use GSK620 in side-by-side studies to delineate the specific toxicity liabilities associated with BD1 inhibition and to validate the improved therapeutic window offered by BD2-selective targeting [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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